molecular formula C10H18F2 B092076 4-Tert-butyl-1,1-difluorocyclohexane CAS No. 19422-34-5

4-Tert-butyl-1,1-difluorocyclohexane

Cat. No.: B092076
CAS No.: 19422-34-5
M. Wt: 176.25 g/mol
InChI Key: PZMAZSVVXRCWTG-UHFFFAOYSA-N
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Description

4-Tert-butyl-1,1-difluorocyclohexane is an organic compound with the molecular formula C10H18F2. It belongs to the class of disubstituted cyclohexanes, where two substituents are attached to the cyclohexane ring. This compound is characterized by the presence of a tert-butyl group and two fluorine atoms on the cyclohexane ring, making it a unique and interesting molecule for various chemical studies .

Scientific Research Applications

4-Tert-butyl-1,1-difluorocyclohexane has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorine substitution on the stability and reactivity of cyclohexane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Safety and Hazards

Safety data sheets advise avoiding contact with skin and eyes, avoiding breathing in mist, gas, or vapors, and using personal protective equipment when handling "4-Tert-butyl-1,1-difluorocyclohexane" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-1,1-difluorocyclohexane typically involves the fluorination of a suitable precursor. One common method is the reaction of 4-tert-butylcyclohexanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced fluorinating agents and catalysts can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-1,1-difluorocyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Tert-butyl-1,1-difluorocyclohexane involves its interaction with molecular targets through its fluorine atoms and tert-butyl group. The fluorine atoms can form strong hydrogen bonds and electrostatic interactions with target molecules, while the tert-butyl group can provide steric hindrance and influence the overall conformation of the compound. These interactions can affect the compound’s reactivity, stability, and biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-1,1-dichlorocyclohexane: Similar structure but with chlorine atoms instead of fluorine.

    4-Tert-butyl-1,1-dibromocyclohexane: Similar structure but with bromine atoms instead of fluorine.

    4-Tert-butyl-1,1-diiodocyclohexane: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

4-Tert-butyl-1,1-difluorocyclohexane is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to other halogenated derivatives. Fluorine atoms are highly electronegative and can significantly influence the compound’s reactivity, stability, and interactions with other molecules. This makes this compound a valuable compound for various chemical and biological studies .

Properties

IUPAC Name

4-tert-butyl-1,1-difluorocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2/c1-9(2,3)8-4-6-10(11,12)7-5-8/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMAZSVVXRCWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348747
Record name 4-tert-butyl-1,1-difluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19422-34-5
Record name 4-tert-butyl-1,1-difluorocyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction of 4-t-butylcyclohexanone (2 mmol) with diethylaminosulfur trifluoride (3.0 mmol) in CH2Cl2 (10 mL) at room temperature gave a 99% conversion of starting material to products and a 67% yield of 1,1-difluoro-4-t-butylcyclohexane after 6 h. as determined by NMR (4-fluoroanisole as internal standard).
Quantity
0 (± 1) mol
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reactant
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2 mmol
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3 mmol
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10 mL
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A reaction of 4-t-butylcyclohexanone (2 mmol) with diethylaminosulfur trifluoride (3.0 mmol) in CH2Cl2 (10 mL) containing BF3.OEt2 (0.3 mmol) at room temperature gave a 99% conversion of starting material to products and a 67% yield of 1,1-difluoro-4-t-butylcyclohexane after 6 h. as determined by NMR (4-fluoroanisole as internal standard).
Quantity
0 (± 1) mol
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reactant
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2 mmol
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3 mmol
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10 mL
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0.3 mmol
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Synthesis routes and methods III

Procedure details

A solution of 4-t-butylcyclohexanone (308 mg, 2.0 mmol) in CH2Cl2 (10.0 mL) was added to diethylaminosulfur trifluoride (483 mg, 3.0 mmol ) at room temperature under N2. BF3.OEt2 (100 mL) was added and the mixture was stirred for 6 h at room temperature. The mixture was washed with saturated NaHCO3, dried (Na2SO4), filtered and evaporated in vacuo. Proton and Fluorine NMR with 4-fluoroanisole (2 mmol) as internal standard showed that a 67% yield of 1,1-difluoro-4-t-butylcyclohexane was obtained.
Quantity
308 mg
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reactant
Reaction Step One
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483 mg
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reactant
Reaction Step One
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10 mL
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solvent
Reaction Step One
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100 mL
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reactant
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2 mmol
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reactant
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Customer
Q & A

Q1: The abstract mentions that proton chemical shifts in difluorocyclohexanes are not additive based on data from monofluorocyclohexanes. What makes the 4-tert-butyl-1,1-difluorocyclohexane molecule a good model to study this non-additivity?

A1: The structure of this compound offers some key advantages for studying this phenomenon:

  • Rigidity: The tert-butyl group on the cyclohexane ring strongly favors one conformation due to steric hindrance. This rigidity simplifies the analysis of NMR spectra as it minimizes the presence of multiple conformers. []
  • Defined Positions: The two fluorine atoms are fixed in the 1,1-position relative to each other and the tert-butyl group provides a fixed reference point on the ring. This allows for clear assignment of proton signals in the NMR spectra and a more straightforward analysis of the fluorine-induced chemical shifts. []

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